3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
Description
This compound features a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and a propanamide moiety linked via a sulfonyl group to a 4-chlorophenyl ring. The 4-chlorophenyl substituent is a common pharmacophore in medicinal chemistry, often associated with improved metabolic stability and target engagement .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-10-18(23)22-19-16(12-21)15-4-2-1-3-5-17(15)26-19/h6-9H,1-5,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMXWAGYSKCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide is a compound of significant interest due to its potential biological activities. Its unique chemical structure suggests various pharmacological properties, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 423.0 g/mol
- CAS Number : 895460-00-1
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, synthesized derivatives of sulfonamides have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In a study evaluating various sulfonamide derivatives, several exhibited IC values significantly lower than the reference standard (thiourea), indicating high potency . The following table presents the IC values for selected compounds:
| Compound | Enzyme Target | IC (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 1.13 ± 0.003 |
| Compound F | AChE | 6.28 ± 0.003 |
Pharmacological Implications
The pharmacological implications of these activities suggest that compounds like this compound could serve as potential candidates for drug development targeting bacterial infections and conditions requiring enzyme modulation.
Case Studies
Several studies have evaluated the biological activity of similar sulfonamide compounds:
- Study on Antibacterial Activity :
- Enzyme Inhibition Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohepta[b]thiophene Cores
A structurally related compound, propyl 2-[(3,4-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 438473-79-1), replaces the sulfonyl-propanamide group with a carboxylate ester and a 3,4-dichlorobenzoyl moiety . Key differences include:
- Bioavailability : The propanamide group may improve solubility compared to the ester, which is prone to hydrolysis.
Sulfonamide-Based Analogues
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (synthesized in ) shares the 4-chlorophenylacetamide motif but incorporates a pyridine-thioether linkage instead of a sulfonyl group. Comparative
The thioether in the analogue may confer redox activity, whereas the sulfonyl group in the target compound could enhance stability under oxidative conditions.
Chromone and Diazaphosphinane Derivatives
Compounds 1–4 from include chromone and diazaphosphinane motifs.
- Catalysis : Sulfur-containing groups often participate in metal coordination.
- Optoelectronics: The cyano group in the target compound may enable charge-transfer interactions, akin to chromone derivatives’ luminescent properties .
Research Findings and Functional Insights
Crystallographic Considerations
The sulfonyl and cyano groups may participate in hydrogen-bonding networks, as described in . Graph set analysis could predict dimeric or chain motifs, critical for crystal engineering or co-crystal formation .
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of temperature (0–80°C) and solvent selection (e.g., dichloromethane or DMF). Catalysts like triethylamine or pyridine are critical for sulfonamide bond formation. For example, coupling the sulfonyl chloride intermediate with the cycloheptathiophene-amide precursor under anhydrous conditions ensures high yields. Reaction progress should be monitored via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the cycloheptathiophene ring conformation, sulfonyl group connectivity, and cyano substituent position. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography provides absolute stereochemical confirmation, though crystal growth may require slow evaporation from acetonitrile/water mixtures .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Purity is quantified via HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile). Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 6–12 months, analyzed by LC-MS, identify degradation products (e.g., hydrolysis of the sulfonamide group). Use argon/vacuum sealing for long-term storage .
Advanced Research Questions
Q. How can conformational flexibility of the cycloheptathiophene ring impact biological activity?
- Methodological Answer : Ring puckering coordinates (Cremer-Pople parameters) derived from X-ray data or DFT calculations (B3LYP/6-31G*) quantify non-planar distortions. For example, a pseudorotation angle (θ) >30° indicates significant flexibility, which may enhance binding entropy in enzyme pockets. Molecular dynamics simulations (AMBER force field) can model dynamic interactions with rigid vs. flexible targets .
Q. How to resolve contradictions in X-ray crystallographic data refinement?
- Methodological Answer : Use SHELXL for refinement, employing twin refinement protocols (e.g., BASF parameter) if twinning is suspected. Hydrogen-bonding networks (identified via Mercury software) should align with Etter’s graph-set analysis (e.g., R₂²(8) motifs for sulfonamide dimerization). Discrepancies in thermal displacement parameters (U_eq) may indicate disorder, requiring PART instructions or alternative solvent masking .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer : Competitive binding assays (SPR or ITC) using recombinant protein targets (e.g., kinases or GPCRs) quantify Kd values. Cellular thermal shift assays (CETSA) confirm target stabilization in lysates. For example, a ΔT_m shift >2°C upon compound treatment indicates strong engagement. Cross-validate with siRNA knockdown to rule off-target effects .
Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- 4-chlorophenyl : Replace with fluorophenyl or methoxyphenyl to probe hydrophobic/electronic effects.
- Cyano group : Substitute with carboxyl or amide to assess hydrogen-bonding capacity.
- Cycloheptathiophene : Modify ring size (e.g., cyclopenta or cyclohexa analogs) to test steric tolerance.
Evaluate IC₅₀ values in enzyme inhibition assays and correlate with computed descriptors (ClogP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
